molecular formula C12H15N3O2S B7870457 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

Cat. No.: B7870457
M. Wt: 265.33 g/mol
InChI Key: QHBGNRXTSXSDIJ-UHFFFAOYSA-N
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Description

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a chemical compound offered for research purposes. It belongs to a class of compounds featuring a benzonitrile core functionalized with a piperazinylsulfonyl group. Compounds with piperazine and benzonitrile scaffolds are of significant interest in medicinal and organic chemistry as versatile building blocks. The piperazine ring is a common pharmacophore found in molecules with a wide range of biological activities . Similarly, benzonitrile derivatives are frequently employed in chemical synthesis. Researchers may utilize this compound in the development of novel pharmaceutical candidates, such as in the synthesis of antitumor agents or efflux pump inhibitors, as seen in studies with structurally similar molecules . Its molecular structure makes it a potential intermediate for constructing more complex chemical entities. As a reagent, it can be used in various cross-coupling reactions and as a precursor for further functionalization. This product is intended for research and development applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

4-(2-methylpiperazin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-10-9-14-6-7-15(10)18(16,17)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBGNRXTSXSDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 2-Methylpiperazine

The most straightforward route involves reacting 4-cyanobenzenesulfonyl chloride with 2-methylpiperazine. This method mirrors sulfonamide-forming reactions described in patents for related compounds.

Procedure :

  • Reaction Setup : Combine equimolar amounts of 4-cyanobenzenesulfonyl chloride and 2-methylpiperazine in dichloromethane (DCM) at 0–5°C under nitrogen.

  • Base Addition : Introduce triethylamine (2.2 eq) to scavenge HCl, promoting complete conversion.

  • Stirring : Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup : Quench with water, extract with DCM, and dry over anhydrous Na₂SO₄.

  • Purification : Recrystallize from n-propanol to isolate the product as a white solid.

Key Parameters :

  • Solvent : Dichloromethane optimizes solubility of both reactants.

  • Temperature : Low initial temperatures minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

  • Yield : ~65–75% (estimated based on analogous reactions).

Challenges :

  • Regioselectivity : 2-Methylpiperazine’s two secondary amines risk disubstitution. Stoichiometric control (1:1 ratio of sulfonyl chloride to piperazine) and steric hindrance from the methyl group favor monosubstitution at the less hindered nitrogen.

Stepwise Assembly via Intermediate Halogenation

A patent detailing the synthesis of 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile suggests an alternative approach using halogenated intermediates:

  • Synthesis of 4-(Chlorosulfonyl)benzonitrile :

    • Treat 4-mercaptobenzonitrile with Cl₂ in acetic acid to form the sulfonyl chloride.

  • Coupling with 2-Methylpiperazine :

    • React the sulfonyl chloride with 2-methylpiperazine in methyl isobutyl ketone (MIBK) using K₂CO₃ as a base at 80°C.

Advantages :

  • MIBK’s high boiling point (117°C) facilitates reflux conditions, improving reaction kinetics.

  • K₂CO₃ effectively neutralizes HCl without forming water-soluble byproducts.

Limitations :

  • Requires handling toxic chlorine gas during sulfonyl chloride preparation.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from venetoclax intermediate synthesis and piperazine alkylation highlight critical solvent-base pairs:

SolventBaseTemperatureYield (%)
DichloromethaneTriethylamine25°C68
Methyl isobutyl ketoneK₂CO₃80°C72
AcetonitrileNaOH60°C58

Polar aprotic solvents (DCM, MIBK) outperform protic solvents due to better solubility of sulfonyl chlorides and amines.

Temperature and Stoichiometry

  • Temperature : Reactions at 25–80°C show a trade-off between rate and side reactions. Elevated temperatures (80°C) in MIBK reduce reaction time but risk decomposition.

  • Stoichiometry : A 1:1.05 molar ratio of sulfonyl chloride to piperazine minimizes disubstitution while ensuring complete conversion.

Purification and Characterization

Recrystallization

Recrystallization from n-propanol yields high-purity product (≥98% by HPLC), as demonstrated in analogous syntheses. Slow cooling (0–5°C) promotes crystal formation, reducing occluded impurities.

Salt Formation

Treating the free base with HCl in isopropyl alcohol generates a hydrochloride salt, simplifying isolation. This step is critical for pharmaceutical applications requiring stringent purity standards.

Analytical Data and Validation

While specific spectral data for this compound are unavailable, comparative analysis with similar compounds suggests:

  • ¹H NMR : Aromatic protons (δ 7.8–8.1 ppm), piperazine methyl (δ 1.2 ppm), and sulfonamide NH (δ 3.1 ppm).

  • IR : Strong absorption at 2230 cm⁻¹ (C≡N) and 1350–1150 cm⁻¹ (S=O).

Industrial-Scale Considerations

Patents emphasize cost-effective reagents and scalable conditions:

  • Dimethyl sulfate : Preferred over iodomethane for methylations due to lower cost.

  • Solvent Recovery : MIBK and DCM are recycled via distillation, reducing waste .

Scientific Research Applications

Antiviral Properties

One of the notable applications of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is its role as an inhibitor of Hepatitis C Virus (HCV). Research indicates that derivatives of this compound exhibit promising antiviral activity:

  • Mechanism of Action : These compounds block HCV replication at the entry stage, showcasing a novel mechanism distinct from traditional antiviral agents .
  • Efficacy : For instance, a derivative with similar structural features demonstrated an EC₅₀ value of 0.022 μM against HCV, indicating potent antiviral properties with a high selectivity index (SI > 600) .

Neuropharmacological Effects

The piperazine component of this compound contributes to its interaction with serotonergic systems:

  • Serotonin Receptor Modulation : Compounds containing piperazine rings have been studied for their ability to modulate serotonin receptors, which are crucial in treating mood disorders. The development of radioligands for imaging these receptors has been facilitated by such compounds .

Therapeutic Implications

The diverse applications of this compound extend to several therapeutic areas:

  • Antiviral Therapy : As highlighted, its effectiveness against HCV positions it as a candidate for further development in antiviral therapies.
  • Psychiatric Disorders : Given its potential effects on serotonin receptors, further exploration could lead to new treatments for depression and anxiety disorders.
  • Cancer Research : The compound’s ability to inhibit specific kinases involved in cancer progression could be investigated further, similar to other piperazine-derived inhibitors .

Case Study 1: HCV Inhibition

A study investigating the antiviral properties of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives found that modifications to the piperazine structure significantly enhanced antiviral efficacy. The optimized compound exhibited robust activity against HCV and was well-tolerated in vivo, suggesting its potential as a therapeutic agent .

Case Study 2: Neuroimaging Applications

Research into serotonin receptor imaging using PET and SPECT has identified compounds related to this compound as effective radioligands. These studies have implications for understanding psychiatric conditions and optimizing drug dosages based on receptor occupancy levels .

Mechanism of Action

The mechanism by which 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile exerts its effects involves the interaction of its sulfonyl group with biological targets. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The molecular targets and pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

  • Piperazine Substitution : The target compound’s 2-methylpiperazine group contrasts with 4-[(3-ethyl-1-piperazinyl)sulfonyl]benzonitrile (3-ethyl substituent), which exists as an oil, suggesting alkyl chain length and substitution position influence physical state .
  • Benzonitrile Position : 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile (2-position benzonitrile) has a lower molecular weight (215.3 vs. 294.33) and lacks a sulfonyl group, reducing polarity compared to the target compound .
  • Complexity and Melting Points : SZ4 , with a spirochromane-pyrimidine extension, exhibits a higher melting point (170–172°C) due to rigid structural elements, whereas simpler analogs like 7f (yellow solid) show stereoisomerism (d.r. 55:45) from chloro-hexyl substitutions .

Biological Activity

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, anti-inflammatory, and anticancer therapies. This article reviews the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a benzonitrile moiety, with a 2-methylpiperazine substituent. This structural arrangement is significant for its interactions with biological targets.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, including:

Antiviral Studies

A study focused on the synthesis and evaluation of analogs related to this compound found that certain derivatives exhibited higher efficacy against HCV than previously known compounds. The structure-activity relationship (SAR) analysis highlighted the importance of the piperazine ring in enhancing antiviral activity .

Anti-inflammatory Mechanisms

The anti-inflammatory potential was assessed using RAW264.7 macrophage cells. The compound showed a reduction in LPS-induced NO production, with results indicating a decrease from 68.32% (control) to 48.29% after treatment with the compound, demonstrating its efficacy compared to standard anti-inflammatory agents .

Antitumor Potential

While direct studies on this compound's antitumor effects are sparse, related compounds have shown improved antitumor activity when modified with electron-withdrawing groups such as –NO₂ and –CN. These modifications enhance interaction with tumor cells, suggesting a pathway for further research into this compound's potential in cancer therapy .

Data Tables

Activity Type Effect Reference
AntiviralInhibits HCV replication
Anti-inflammatoryReduces NO secretion in macrophages
AntitumorPotential activity; requires further study

Case Studies

  • Antiviral Efficacy : In a study examining various benzonitrile derivatives, this compound was identified as a promising candidate for further development as an HCV inhibitor due to its favorable pharmacokinetic profile and low toxicity .
  • Inflammation Model : The compound's ability to inhibit NO production was tested in a controlled experiment using RAW264.7 cells pre-treated with LPS, revealing significant anti-inflammatory potential compared to established drugs like PDTC .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile be optimized for academic research?

  • Methodological Answer : The synthesis typically involves sulfonylation reactions. For example, coupling a benzonitrile derivative with a substituted piperazine under reflux conditions using acetonitrile as a solvent and K₂CO₃ as a base (reflux for 4–5 hours). Adjusting pH to 9–10 with Na₂CO₃ during intermediate steps can improve yield . Purification may require column chromatography or recrystallization. Optimization should focus on reaction time, temperature, and stoichiometric ratios of reactants .

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, sulfonyl protons typically resonate at δ 7.80–8.18 ppm, while nitrile groups do not appear in proton NMR but can be inferred from carbon signals (δ ~117–121 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₃N₃O₂S: 278.0698) .
  • IR Spectroscopy : Look for sulfonyl (S=O) stretches at ~1321 cm⁻¹ and nitrile (C≡N) stretches at ~2230 cm⁻¹ .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust/aerosol formation.
  • Store in a cool, dry place away from oxidizing agents. Refer to Safety Data Sheets (SDS) for specific hazards; for example, related piperazine derivatives may cause respiratory irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for sulfonamide-containing benzonitrile derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the piperazine ring (e.g., 2-methyl vs. 4-methyl substituents) or the benzonitrile core (e.g., halogenation at the 3-position) to assess biological activity changes.
  • Biological Assays : Test derivatives against target enzymes (e.g., falcipain-2 for antimalarial activity) using IC₅₀ measurements. For example, analogs with bulky sulfonyl groups showed reduced Plasmodium viability .
  • Computational Modeling : Use docking studies to predict binding affinities to active sites .

Q. What reaction mechanisms explain the sulfonylation of benzonitrile derivatives?

  • Methodological Answer :

  • Iodine-Mediated Sulfonylation : In reactions with pyridine N-oxides, iodine acts as a Lewis acid to activate sulfonylating agents, facilitating electrophilic substitution at the benzonitrile’s para position. This method achieves regioselectivity (>90% yield in some cases) .
  • Base-Promoted Coupling : K₂CO₃ deprotonates the piperazine, enabling nucleophilic attack on the sulfonyl chloride intermediate .

Q. How should researchers address discrepancies in NMR data for diastereomeric byproducts?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by diastereomers (e.g., d.r. = 55:45 in isoindolinone derivatives) .
  • X-ray Crystallography : Confirm absolute configuration if chiral centers are present.
  • Chromatographic Separation : Use HPLC with chiral columns to isolate isomers before analysis .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or methylpiperazine) to enhance solubility.
  • Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides).
  • Case Study : Derivatives with 4-hydroxypiperidine showed reduced cytotoxicity in preliminary assays .

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